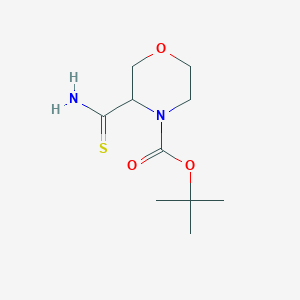

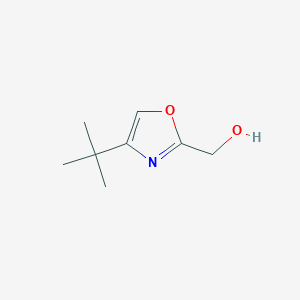

(4-Tert-butyl-1,3-oxazol-2-yl)methanol

Overview

Description

“(4-Tert-butyl-1,3-oxazol-2-yl)methanol” is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.2 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for “(4-Tert-butyl-1,3-oxazol-2-yl)methanol” is 1S/C8H13NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h5,10H,4H2,1-3H3 . This indicates that the compound contains a tert-butyl group attached to an oxazole ring, which in turn is attached to a methanol group .Physical And Chemical Properties Analysis

“(4-Tert-butyl-1,3-oxazol-2-yl)methanol” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 155.2 .Scientific Research Applications

Chiral Catalyst for Asymmetric Synthesis

This compound can serve as a chiral catalyst in asymmetric synthesis, which is crucial for creating enantiomerically pure substances in pharmaceuticals .

Ligand for Enantioselective Catalysis

It can act as a C2 symmetric ligand for enantioselective catalysis, forming bidentate coordination complexes with metals due to the strong affinity of the oxazoline nitrogen .

Synthesis of Benzyl-Protected Halides

The related oxazoline compounds have been used in the synthesis of benzyl-protected halides, which are intermediates in various organic synthesis processes .

Antibacterial and Antifungal Agents

Oxazole derivatives have been studied for their antibacterial potential against various pathogens, suggesting that “(4-Tert-butyl-1,3-oxazol-2-yl)methanol” could also be explored for similar applications .

Fluorescent Probes

They have potential use in the development of novel fluorescent probes for biological imaging due to their photophysical properties .

Structural Novelty in Medicinal Chemistry

The introduction of tert-butyl groups into various heterocyclic systems has led to structurally novel compounds with potential medicinal applications .

Safety and Hazards

“(4-Tert-butyl-1,3-oxazol-2-yl)methanol” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Oxazole derivatives, such as “(4-Tert-butyl-1,3-oxazol-2-yl)methanol”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research will likely focus on synthesizing new oxazole derivatives and exploring their potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of (4-Tert-butyl-1,3-oxazol-2-yl)methanol are currently unknown. Oxazoline, a five-membered heterocyclic species with one nitrogen and one oxygen in its backbone, is a key component of this compound . Many oxazoline-based ring structures are known for their biological activities , suggesting that (4-Tert-butyl-1,3-oxazol-2-yl)methanol may interact with biological targets in a similar manner.

Mode of Action

Oxazoline derivatives have been shown to exhibit a wide spectrum of biological activities , suggesting that (4-Tert-butyl-1,3-oxazol-2-yl)methanol may interact with its targets in a way that induces changes in cellular processes.

Biochemical Pathways

Given the biological activities associated with oxazoline derivatives , it is plausible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular functions.

properties

IUPAC Name |

(4-tert-butyl-1,3-oxazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOBTGZHSWTVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Tert-butyl-1,3-oxazol-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)

![2-[(2-aminoethyl)(methyl)amino]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383338.png)